2,2-Dimethyl-3-phenylpropanamide: Physicochemical Profiling, Synthetic Methodologies, and Applications in Drug Development
2,2-Dimethyl-3-phenylpropanamide: Physicochemical Profiling, Synthetic Methodologies, and Applications in Drug Development
Executive Summary
In the landscape of modern drug discovery and organic synthesis, the strategic incorporation of sterically hindered functional groups is a proven tactic for enhancing metabolic stability and conformational rigidity. 2,2-Dimethyl-3-phenylpropanamide (CAS: 101518-61-0) is a highly specialized organic small molecule that exemplifies this design philosophy[1]. Characterized by its neopentyl core and primary amide functionality, this compound serves as a critical intermediate in the synthesis of complex pharmacophores and functional materials[1]. This whitepaper provides an in-depth technical analysis of its molecular properties, structural causality, and field-proven synthetic protocols.
Physicochemical Profiling & Structural Causality
Understanding the foundational data of a molecule is the first step in predicting its behavior in biological and chemical systems. The core quantitative data for 2,2-Dimethyl-3-phenylpropanamide is summarized below[2].
Quantitative Data Summary
| Property | Value |
| IUPAC Name | 2,2-dimethyl-3-phenylpropanamide |
| CAS Number | 101518-61-0 |
| Molecular Formula | C₁₁H₁₅NO |
| Molecular Weight | 177.24 g/mol |
| Monoisotopic Mass | 177.115364 Da |
| Topological Polar Surface Area (TPSA) | 43.1 Ų |
| InChIKey | NDEOSECSPZDGTI-UHFFFAOYSA-N |
The Causality of the Neopentyl Core
The defining structural feature of 2,2-Dimethyl-3-phenylpropanamide is the gem-dimethyl group located at the alpha-carbon, which creates a quaternary carbon center (neopentyl core) adjacent to the amide carbonyl[1]. From a drug development perspective, this structural motif is not merely a geometric variation; it dictates the molecule's reactivity and biological fate:
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Metabolic Shielding: Standard primary amides are highly susceptible to enzymatic hydrolysis and alpha-carbon oxidation by cytochrome P450 enzymes. The bulky gem-dimethyl group provides immense steric hindrance, effectively blocking enzymatic access to the alpha position and significantly increasing the metabolic half-life of the resulting pharmacophore.
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Reactivity Moderation: In organic synthesis, the steric bulk moderates the reactivity of the amide group[1]. This allows chemists to perform selective transformations on other parts of a complex molecule without inadvertently reacting the amide, making it a highly reliable protecting/directing group in multi-step syntheses.
Synthetic Methodologies & Experimental Workflows
The synthesis of 2,2-Dimethyl-3-phenylpropanamide fundamentally relies on amide bond formation. While specialized routes exist—such as the ring-opening of 3,3-dimethyl-4-phenyl-1-[(triphenylmethyl)thio]-2-azetidinone using ammonia and a lithium reagent (yielding ~79%)[3][4]—the most scalable and universally applicable method is the two-step activation and amination of its corresponding carboxylic acid[3].
Experimental Protocol: Two-Step Amidation Workflow
This protocol outlines the synthesis of the target amide starting from 2,2-dimethyl-3-phenylpropanoic acid (CAS 5669-14-7).
Step 1: Carboxylic Acid Activation
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Procedure: Dissolve 1.0 equivalent of 2,2-dimethyl-3-phenylpropanoic acid in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Add 1.2 equivalents of oxalyl chloride dropwise at 0°C, followed by a catalytic amount of N,N-dimethylformamide (DMF).
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Causality & Logic: The DMF acts as a catalyst, forming a highly reactive Vilsmeier-Haack type intermediate that facilitates the conversion of the acid to an acyl chloride. Anhydrous conditions are critical here; any moisture will immediately hydrolyze the acyl chloride back to the starting material, destroying the reaction yield.
Step 2: Nucleophilic Amination
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Procedure: Once gas evolution (CO and CO₂) ceases, concentrate the mixture in vacuo to remove excess oxalyl chloride. Redissolve the crude acyl chloride in anhydrous tetrahydrofuran (THF). Slowly add this solution to a vigorously stirred solution of aqueous ammonia (NH₄OH, excess) at 0°C.
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Causality & Logic: The reaction is kept at 0°C to control the highly exothermic nucleophilic acyl substitution. The excess ammonia acts both as the nucleophile and as a base to neutralize the HCl byproduct, preventing the acidification of the reaction matrix.
Step 3: Workup and Isolation
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Procedure: Extract the aqueous mixture with ethyl acetate. Wash the organic layer with saturated NaHCO₃, followed by brine. Dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 2,2-dimethyl-3-phenylpropanamide.
Synthetic workflow for 2,2-Dimethyl-3-phenylpropanamide via carboxylic acid activation.
Analytical Validation Protocol (Self-Validating System)
To ensure scientific integrity, the synthesized compound must be subjected to a self-validating analytical workflow. Trustworthiness in synthesis relies on confirming that the structural causality (the neopentyl core) is intact.
¹H NMR Spectroscopy (Proton NMR)
The ¹H NMR spectrum of 2,2-dimethyl-3-phenylpropanamide is highly diagnostic due to the isolated spin systems[3]:
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δ 7.0–7.4 ppm (Multiplet, 5H): Corresponds to the aromatic protons of the phenyl ring.
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δ 5.5–6.0 ppm (Broad Singlet, 2H): Corresponds to the primary amide protons (NH₂). This peak will disappear upon D₂O exchange.
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δ 2.8 ppm (Singlet, 2H): Corresponds to the benzylic methylene (CH₂) protons. Self-Validation Check: Because the adjacent alpha-carbon is quaternary (bearing no protons), this signal must appear as a sharp singlet. If a doublet is observed, the gem-dimethyl core is compromised.
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δ 1.2 ppm (Singlet, 6H): Corresponds to the six protons of the gem-dimethyl group.
Mass Spectrometry (LC-MS)
Electrospray ionization (ESI) should yield a strong [M+H]⁺ peak at m/z 178.24 , confirming the exact molecular weight of 177.24 g/mol [2].
Analytical validation decision tree for confirming structure and molecular weight.
Applications in Drug Development
For drug development professionals, 2,2-Dimethyl-3-phenylpropanamide is more than a simple amide; it is a strategic building block.
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Precursor to α-Tertiary Amines: Through reduction (e.g., using Lithium Aluminum Hydride, LiAlH₄), the amide can be converted into an α,α-dimethylphenethylamine derivative. These α-tertiary amines are highly prized in medicinal chemistry for their enhanced lipophilicity and resistance to monoamine oxidase (MAO) degradation, making them excellent scaffolds for central nervous system (CNS) therapeutics.
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C(sp³)–H Activation Studies: The molecule serves as an excellent model substrate for advanced synthetic methodologies. Recent studies have utilized the amide as a directing group to achieve palladium-catalyzed heterotropic difunctionalization of unactivated C(sp³)–H bonds, allowing for the rapid construction of complex, highly functionalized 3D architectures[5].
By leveraging the unique physicochemical properties of its neopentyl-phenyl motif, researchers can systematically overcome pharmacokinetic liabilities in early-stage drug discovery.
References
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2,2-Dimethyl-3-phenylpropanamide | C11H15NO | CID 19072320. PubChem - NIH.[Link]
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Pd(II)-Catalyzed Hydroxyl-acyloxylation of gem-Dimethyl Groups via Dual C(sp³)–H Activation. ACS Publications.[Link]
Sources
- 1. 2,2-Dimethyl-3-phenylpropanamide|CAS 101518-61-0 [benchchem.com]
- 2. 2,2-Dimethyl-3-phenylpropanamide | C11H15NO | CID 19072320 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 2,2-Dimethyl-3-phenylpropanamide|CAS 101518-61-0 [benchchem.com]
- 4. 2,2-Dimethyl-3-phenylpropanamide synthesis - chemicalbook [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
